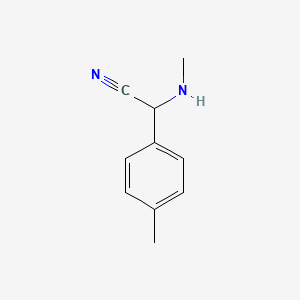

2-(Methylamino)-2-(p-tolyl)acetonitrile

Description

2-(Methylamino)-2-(p-tolyl)acetonitrile is a nitrile-containing organic compound characterized by a methylamino group (–NHCH₃) and a para-methyl-substituted phenyl ring (p-tolyl) attached to a central acetonitrile backbone. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. Its nitrile group enables participation in nucleophilic additions, cyclizations, and heterocycle formations .

Properties

IUPAC Name |

2-(methylamino)-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZRZCQWIDFKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-(p-tolyl)acetonitrile typically involves the reaction of p-tolylacetonitrile with methylamine. This reaction can be carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-(p-tolyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-(p-tolyl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(methylamino)-2-(p-tolyl)acetonitrile with key analogs, focusing on structural variations, synthetic routes, physicochemical properties, and applications.

Structural Features and Substituent Effects

Key Observations :

- Electronic Effects: The p-tolyl group (electron-donating methyl) enhances electron density at the nitrile-bearing carbon, influencing nucleophilic attack.

- Steric Effects: Bulkier substituents like diethylamino hinder reactions at the nitrile group compared to methylamino .

- Conjugation : The oxoindolinylidene group in ’s compound enables extended conjugation, stabilizing intermediates in cyclization reactions .

Reactivity Highlights:

- Nitrile Utilization: All compounds participate in nitrile-based reactions (e.g., hydrolysis to amides, cycloadditions). The methylamino group in the reference compound facilitates intramolecular cyclizations, as seen in benzimidazole syntheses .

- Heterocycle Formation : ’s three-component reaction leverages the nitrile group to form imidazo[1,2-a]pyridine derivatives .

Physicochemical Properties

Key Observations :

Biological Activity

Overview

2-(Methylamino)-2-(p-tolyl)acetonitrile, with the CAS number 929545-89-1, is a chemical compound that has garnered attention due to its potential biological activities. This compound falls within the category of synthetic cathinones, which are known for their stimulant effects and interactions with various biological targets.

- Molecular Formula : C10H12N2

- Molecular Weight : 160.22 g/mol

- Structure : The compound features a p-tolyl group and a methylamino functional group attached to an acetonitrile backbone.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine and norepinephrine. The compound is believed to act as a reuptake inhibitor, enhancing the levels of these neurotransmitters in the synaptic cleft, which can lead to increased stimulation and potential psychoactive effects.

Stimulant Effects

Research indicates that synthetic cathinones like this compound exhibit stimulant properties similar to amphetamines. These effects include increased energy, alertness, and euphoria. However, they may also lead to adverse effects such as anxiety, paranoia, and cardiovascular issues .

Toxicological Studies

A case study highlighted the toxicological profile of synthetic cathinones, including this compound. The study employed liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for the identification and quantification of these compounds in biological samples. Results indicated significant metabolic pathways that could lead to toxic metabolites in humans .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Stimulant Effects | Increased energy and alertness; potential for euphoria |

| Neurotransmitter Interaction | Primarily affects dopamine and norepinephrine systems |

| Toxicity | Associated with anxiety, paranoia, and cardiovascular risks |

| Metabolism | Identified through LC-QTOF-MS; leads to various metabolites |

Case Studies

- Case Report on Synthetic Cathinones : A study documented cases involving the abuse of synthetic cathinones, including this compound. It reported symptoms ranging from severe agitation to cardiac complications after consumption .

- Identification in Biological Samples : Another research effort focused on the identification of synthetic cathinones in blood and urine using advanced analytical techniques. The findings underscored the prevalence of these compounds in toxicology reports linked to emergency room visits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.